molecular formula C13H16N4S B7471748 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine

Cat. No.: B7471748
M. Wt: 260.36 g/mol
InChI Key: GHMIWELKXGHHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with guanidine to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antibacterial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Methylthiazole: Exhibits antifungal activity.

Properties

IUPAC Name

2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMIWELKXGHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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